molecular formula C6H9NO2 B1642169 5-Methoxy-3-oxopentanenitrile CAS No. 97820-87-6

5-Methoxy-3-oxopentanenitrile

Cat. No. B1642169
CAS RN: 97820-87-6
M. Wt: 127.14 g/mol
InChI Key: TVARHUSTHBTMJB-UHFFFAOYSA-N
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Description

“5-Methoxy-3-oxopentanenitrile” is a chemical compound with the molecular formula C6H9NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “5-Methoxy-3-oxopentanenitrile” involves 9 heavy atoms and has a molar refractivity of 31.99 . The structure can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and 3D model viewers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-Methoxy-3-oxopentanenitrile” can be analyzed using various techniques . The compound has a high GI absorption, is BBB permeant, and is not a substrate for various cytochrome P450 enzymes . It has a consensus Log Po/w of 0.3 and a bioavailability score of 0.55 .

Scientific Research Applications

Preparation of Selective Butyrylcholinesterase Inhibitors

“5-Methoxy-3-oxopentanenitrile” is used as a reactant for the preparation of (-)- and (+)-debromoflustramine B and its analogues. These compounds are known to be selective butyrylcholinesterase inhibitors .

Synthesis of Potent MAPKAP-K2 Inhibitors

This compound is also used in the preparation of carboline analogs, which are potent MAPKAP-K2 inhibitors . MAPKAP-K2 is a kinase involved in cellular stress response, and inhibitors of this enzyme have potential therapeutic applications.

Development of Aldose Reductase Inhibitors

“5-Methoxy-3-oxopentanenitrile” is used in the synthesis of indole-N-acetic acid derivatives. These derivatives are known to inhibit aldose reductase, an enzyme implicated in diabetic complications .

Drug Discovery

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. “5-Methoxy-3-oxopentanenitrile” could potentially be used in the synthesis of isoxazole derivatives .

Eco-friendly Synthetic Strategies

Given the significance of isoxazole in drug discovery, it’s imperative to develop new eco-friendly synthetic strategies. “5-Methoxy-3-oxopentanenitrile” could potentially be used in such metal-free synthetic routes .

Therapeutic Applications of 5-MeO-DMT

Although not directly related to “5-Methoxy-3-oxopentanenitrile”, it’s worth noting that 5-MeO-DMT, a compound with a similar methoxy group, has been studied for its potential therapeutic applications. For example, it has been found that intranasal administration of 5-MeO-DMT produces a gentle experience with a slow onset and longer duration .

Safety and Hazards

The safety data sheet for “5-Methoxy-3-oxopentanenitrile” indicates that it is a warning class substance . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

5-methoxy-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-9-5-3-6(8)2-4-7/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVARHUSTHBTMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flame-dried flask was charged with 5 ml (8.0 mmol) n-butyllithium (1.6 M solution in hexanes) in dry THF (25 ml) under inert gas atmosphere and cooled to −78° C. Next, 0.368 ml (7 mmol) acetonitrile were slowly added, and the resulting mixture was stirred for 1 h at −70° C. Then, 0.585 ml (5.0 mmol) methyl 3-methoxypropanoate were slowly added maintaining the temperature below −66° C. The reaction mixture was stirred for 2 h at −45° C. and then quenched by addition of hydrochloric acid (2 M, 16 ml) keeping the temperature below −35° C. The resulting clear solution was allowed to warm to room temperature and then concentrated under reduced pressure, and the residue was dried under high vacuum. The crude product thus obtained (1.51 g) was used in the next step without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.368 mL
Type
reactant
Reaction Step Two
Quantity
0.585 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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